molecular formula C11H22N2O4 B2909475 N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea CAS No. 93004-68-3

N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea

Cat. No.: B2909475
CAS No.: 93004-68-3
M. Wt: 246.307
InChI Key: GWAGANNDZFEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea (CAS: 93004-68-3) is a substituted urea derivative characterized by a cyclohexyl group and a highly hydroxylated ethyl moiety. Its structure includes a central urea linkage (-NH-CO-NH-) flanked by a hydrophobic cyclohexyl substituent and a hydrophilic 2-hydroxy-1,1-bis(hydroxymethyl)ethyl group.

Properties

IUPAC Name

1-cyclohexyl-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h9,14-16H,1-8H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAGANNDZFEDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable urea derivative. One common method is the reaction of cyclohexylamine with N,N’-bis(hydroxymethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl groups and urea moiety can form hydrogen bonds with various biomolecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Hydroxyurea Derivatives

describes structurally related hydroxyureas, such as:

  • Compound 1 : N-Benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide.
  • Compound 2 : N-Cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide.

Key Differences :

  • Chirality : Compound 2 employs a D-phenylglycine backbone, whereas the target compound’s hydroxylated ethyl group lacks stereocenters, suggesting differences in enantioselective interactions .
Cyclohexyl-Containing Ureas
  • N,N''-(Methylenedi-4,1-phenylene)bis N'-cyclohexyl-Urea (CAS: 58890-25-8) : This bis-urea derivative features a rigid methylenediphenylene spacer, enhancing thermal stability compared to the flexible hydroxymethyl-rich structure of the target compound. Such rigidity is advantageous in polymer or supramolecular chemistry .
Hydrophilic Urea Derivatives
  • 3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea (CAS: 110139-77-0): With multiple hydroxyethyl groups, this compound exhibits higher hydrophilicity than the target molecule, likely enhancing aqueous solubility but reducing membrane permeability .

Comparative Data Table

Compound Name (CAS) Substituents Key Properties/Applications Hazards/Notes
Target Compound (93004-68-3) Cyclohexyl + 2-hydroxy-1,1-bis(hydroxymethyl)ethyl Discontinued; potential ligand in coordination Limited toxicity data
N,N'-Methylenebis(urea) (13547-17-6) Simple methylene bridge Laboratory chemical synthesis Uninvestigated toxicology
Compound 2 (Hydroxyurea) Cyclohexanemethyl + D-phenylglycine Chiral intermediate in peptide synthesis Steric effects on reactivity
CAS 57460-41-0 Cyclohexyl + tert-butylamino-hydroxypropoxy phenyl Laboratory chemical manufacturing Acute toxicity (H302), irritation (H315)
CAS 110139-77-0 Bis(2-hydroxyethyl) groups High hydrophilicity Not reported

Biological Activity

N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings. The compound is known for its structural characteristics that may contribute to various biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H23_{23}N2_{2}O3_{3}
  • CAS Number : 100588

The urea group is significant in many biological activities, particularly in pharmacology and biochemistry.

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar urea structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Research indicates that derivatives of urea compounds can show antibacterial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Urea Compounds

Compound NameBiological ActivityReference
Urea Derivative AAntioxidant and anti-inflammatory
Urea Derivative BAntimicrobial against Gram-positive bacteria
Curcumin AnalogEnhanced cytotoxicity against cancer cells
N-cyclohexyl-N'-[2-hydroxyethyl]ureaPotential anti-inflammatory

In Vitro Studies

In vitro studies have shown that compounds with similar structures to this compound can inhibit the growth of various bacterial strains. For example, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.